molecular formula C15H12BrN5OS2 B10948424 2-(4-bromothiophen-2-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

2-(4-bromothiophen-2-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10948424
M. Wt: 422.3 g/mol
InChI Key: FJMXVCBZQWOZQF-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-THIENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-THIENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 3,4,5-trimethylpyridine-2,6-diamine under acidic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-THIENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromine and thienyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-BROMO-2-THIENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-THIENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Thienopyrimidines: Another class of heterocycles with similar chemical properties and applications.

Uniqueness

2-(4-BROMO-2-THIENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is unique due to the presence of the bromine and thienyl groups, which enhance its reactivity and potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H12BrN5OS2

Molecular Weight

422.3 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C15H12BrN5OS2/c1-7-10-13-18-12(9-4-8(16)5-23-9)19-21(13)6-17-14(10)24-11(7)15(22)20(2)3/h4-6H,1-3H3

InChI Key

FJMXVCBZQWOZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=CS4)Br)C(=O)N(C)C

Origin of Product

United States

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